Linsitinib

Overview

Description

Linsitinib is an experimental drug candidate primarily investigated for its potential in treating various types of cancer. It functions as an inhibitor of the insulin receptor and the insulin-like growth factor 1 receptor. By inhibiting these receptors, this compound prevents tumor cell proliferation and induces tumor cell apoptosis .

Mechanism of Action

Target of Action

Linsitinib is a small molecule inhibitor that primarily targets the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Insulin Receptor (IR) . These receptors play a crucial role in cellular proliferation, transformation, and the suppression of apoptosis .

Mode of Action

This compound selectively inhibits IGF-1R and IR, which may result in the inhibition of tumor cell proliferation and the induction of tumor cell apoptosis . By blocking these receptors, this compound prevents the overstimulation of these pathways, thereby controlling the growth and survival of cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the IGF-1R pathway. Over-expression of IGF-1R and/or its ligands or the down-regulation of ligand binding proteins occurs in numerous human malignancies including lung, colon, breast, prostate, brain, and skin cancers . By inhibiting IGF-1R, this compound can potentially disrupt these pathways and halt the progression of these cancers .

Pharmacokinetics

It is known that this compound is orally bioavailable , indicating that it can be absorbed through the digestive tract and distributed throughout the body.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of tumor cell proliferation and the induction of tumor cell apoptosis . In laboratory studies, this compound has been shown to reduce the growth of various human tumor cell lines . Furthermore, it has been found to decrease the size of some pre-existing tumors .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, in a study on a model of thyroid eye disease, this compound was found to be effective in reducing disease development and progression . .

Biochemical Analysis

Biochemical Properties

Linsitinib inhibits the activity of the insulin receptor and the insulin-like growth factor 1 receptor by binding to their tyrosine kinase domains. This inhibition prevents the autophosphorylation of these receptors, thereby blocking downstream signaling pathways that promote tumor cell proliferation and survival . By targeting these receptors, this compound effectively induces apoptosis in tumor cells and inhibits their growth .

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting the insulin receptor and the insulin-like growth factor 1 receptor, this compound disrupts the PI3K/AKT and MAPK signaling pathways, which are critical for cell survival and proliferation . This disruption leads to reduced tumor cell growth and increased apoptosis. Additionally, this compound has been observed to modulate brain energy metabolism and seizure activity in animal models, indicating its potential impact on cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the tyrosine kinase domains of the insulin receptor and the insulin-like growth factor 1 receptor, thereby inhibiting their autophosphorylation . This inhibition blocks the activation of downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are essential for cell proliferation and survival . By preventing the activation of these pathways, this compound induces apoptosis and inhibits tumor cell growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can significantly reduce the severity and sensitivity of pilocarpine-induced seizures in animal models by inhibiting the insulin receptor and the insulin-like growth factor 1 receptor . Additionally, this compound has been found to reduce mitochondrial damage caused by epileptic seizures, indicating its potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study involving pilocarpine-induced seizures in rats, a dosage of 50 mg/kg of this compound was found to inhibit glucose uptake and reduce seizure severity . Higher dosages of this compound have been associated with increased efficacy in reducing tumor growth and inducing apoptosis in tumor cell models .

Metabolic Pathways

This compound is rapidly absorbed and extensively metabolized in the body. The main metabolic reactions of this compound involve oxidation and sulfate conjugation . Eighteen metabolites of this compound have been identified in plasma, urine, and feces samples, indicating its extensive metabolism . The primary route of excretion for this compound is via bile into feces, with minor renal elimination .

Transport and Distribution

This compound is an orally bioavailable small molecule that is distributed within cells and tissues after administration . It has been shown to effectively inhibit the autophosphorylation of both the insulin receptor and the insulin-like growth factor 1 receptor in tumor cell models . The transport and distribution of this compound within cells and tissues are crucial for its efficacy in inhibiting tumor cell growth and inducing apoptosis .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with the insulin receptor and the insulin-like growth factor 1 receptor . By binding to these receptors, this compound inhibits their autophosphorylation and blocks downstream signaling pathways . This subcellular localization is essential for this compound’s ability to induce apoptosis and inhibit tumor cell growth .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of linsitinib involves multiple steps, starting with the preparation of key intermediates. The process includes the formation of imidazo[1,5-a]pyrazine, which is then substituted with 2-phenylquinolin-7-yl, cis-3-hydroxy-3-methylcyclobutyl, and amino groups at specific positions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. It involves the use of large reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography to obtain high-purity this compound suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: Linsitinib undergoes various chemical reactions, including oxidation and sulfate conjugation. These reactions are crucial for its metabolism and elimination from the body .

Common Reagents and Conditions:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen under controlled conditions.

Sulfate Conjugation: This reaction involves the addition of sulfate groups, often facilitated by enzymes in the body.

Major Products Formed: The primary metabolic products of this compound include oxidized and sulfate-conjugated derivatives. These metabolites are detected in plasma, urine, and feces samples .

Scientific Research Applications

Chemistry: As a model compound for studying kinase inhibitors and their interactions with receptors.

Biology: Investigated for its effects on cell signaling pathways and its role in inhibiting tumor growth.

Medicine: Explored as a potential treatment for cancers such as adrenocortical carcinoma, multiple myeloma, ovarian cancer, hepatocellular carcinoma, and non-small cell lung cancer

Comparison with Similar Compounds

Methoxy-linsitinib: A methoxylated analogue of this compound with similar binding properties.

Uniqueness of this compound: this compound’s dual inhibition of both the insulin receptor and the insulin-like growth factor 1 receptor sets it apart from other compounds that may target only one of these receptors. This dual inhibition enhances its potential efficacy in treating cancers that rely on these pathways for growth and survival .

Biological Activity

Linsitinib, also known as OSI-906, is a selective small-molecule inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and, to a lesser extent, the insulin receptor (IR). Its unique binding mechanism and potent biological activity make it a significant compound in cancer therapy and autoimmune diseases, particularly thyroid eye disease (TED).

This compound inhibits the intrinsic tyrosine kinase activity of IGF-1R by binding to its cytoplasmic domain. This interaction prevents the autophosphorylation of the receptor, thereby blocking downstream signaling pathways such as AKT and ERK, which are critical for cell proliferation and survival .

In Vitro Studies

Research has demonstrated that this compound effectively inhibits cell proliferation and induces apoptosis in various cancer cell lines expressing IGF-1R. In a study involving IGF-1R and TSH-R expressing cell lines, this compound showed a significant reduction in cell viability at concentrations of 31,612.5 ng/mL and 63,225 ng/mL, with apoptosis confirmed through increased caspase-3/7 activity .

Table 1: In Vitro Effects of this compound on Cell Proliferation

| Concentration (ng/mL) | IGF-1R Cell Line Proliferation Inhibition (%) | TSH-R Cell Line Proliferation Inhibition (%) |

|---|---|---|

| 31,612.5 | 78% (P=0.0031) | 75% (P=0.0059) |

| 63,225 | 73% (P=0.0073) | 73% (P=0.0108) |

In Vivo Studies

In experimental models of Graves' disease, this compound has shown promise in preventing the development and progression of TED. It reduced T-cell infiltration and normalized brown adipose tissue levels in both early and late stages of the disease . MRI imaging confirmed a marked decrease in inflammation and muscle edema following treatment.

Table 2: Effects of this compound in Murine Models

| Disease Stage | Effect on T-cell Infiltration | Effect on Brown Adipose Tissue |

|---|---|---|

| Early | Reduced | Normalized |

| Late | Reduced | Normalized |

Clinical Trials

This compound has been evaluated in multiple clinical trials for its efficacy in treating various cancers and TED. A notable Phase 2b trial is currently assessing its effectiveness in patients with active moderate to severe TED. The primary endpoint focuses on the percentage of proptosis responders after treatment .

Table 3: Overview of Clinical Trials Involving this compound

| Trial Phase | Condition | Primary Endpoint | Status |

|---|---|---|---|

| Phase 2b | Thyroid Eye Disease | Proptosis response rate | Ongoing |

| Phase II | Various Cancers | Response rate | Completed |

Case Studies

In one case study involving patients with advanced gastrointestinal stromal tumors (GIST), this compound was administered at a dose of 150 mg orally twice daily. The study aimed to evaluate safety and efficacy using RECIST criteria for response assessment .

Properties

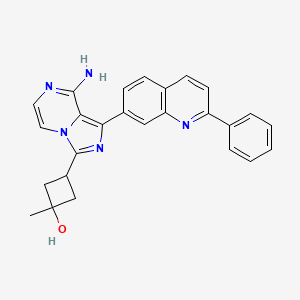

IUPAC Name |

3-[8-amino-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl]-1-methylcyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N5O/c1-26(32)14-19(15-26)25-30-22(23-24(27)28-11-12-31(23)25)18-8-7-17-9-10-20(29-21(17)13-18)16-5-3-2-4-6-16/h2-13,19,32H,14-15H2,1H3,(H2,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKCDDUHJAFVJJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)C2=NC(=C3N2C=CN=C3N)C4=CC5=C(C=C4)C=CC(=N5)C6=CC=CC=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401007055, DTXSID901121553 | |

| Record name | Linsitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401007055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-[8-Amino-1-(2-phenyl-7-quinolinyl)imidazo[1,5-a]pyrazin-3-yl]-1-methylcyclobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901121553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

IGF-1R stimulates proliferation, enables onogenic transformation, and suppresses apoptosis. Inhibitors of IGF-1R are expected to have broad utility in oncology since the over-expression of IGF-1R and/or its ligands or the down-regulation of ligand binding proteins occurs in numerous human malignancies including lung, colon, breast, prostate, brain and skin cancers. In addition, signaling through the IGF system has been implicated in protecting tumor cells from apoptosis induced by anti-cancer treatments such as cytotoxic agents and EGFR inhibitors. | |

| Record name | Linsitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06075 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

867160-71-2, 867160-72-3 | |

| Record name | Linsitinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0867160712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linsitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06075 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Linsitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401007055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-[8-Amino-1-(2-phenyl-7-quinolinyl)imidazo[1,5-a]pyrazin-3-yl]-1-methylcyclobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901121553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LINSITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15A52GPT8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.